molecular formula C26H24N4O2 B1574427 TAS3681

TAS3681

Número de catálogo B1574427
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Aplicaciones Científicas De Investigación

Androgen Receptor Antagonist and Prostate Cancer Treatment

TAS3681 is primarily researched for its role in prostate cancer treatment, particularly in cases resistant to current therapies. It functions as a novel type of androgen receptor (AR) antagonist and exhibits AR downregulating activity. This makes it effective against metastatic castration-resistant prostate cancer and AR-targeted therapy resistance. Studies have demonstrated its activity against several AR mutations and its effectiveness in AR-v7 positive xenograft models. Further research has delved into its effects on cell-based AR overexpression/stabilization models, indicating its potential as a targeted therapy for aberrant AR-driven prostate cancer (Seki et al., 2018).

Role in Circumventing Resistance to Current AR-Targeted Therapies

TAS3681's unique properties allow it to potentially overcome resistance to existing AR-targeted therapies, a significant challenge in treating castration-resistant prostate cancer (CRPC). It suppresses growth in AR-positive prostate cancer cells without affecting AR-negative cells, suggesting its action is dependent on AR for efficacy. Its ability to reduce expression of both full-length and splice variant ARs in prostate cancer cells highlights its promise as a new therapeutic strategy in treating CRPC (Minamiguchi et al., 2014).

Implications in AR-Driven Tumor Resistance

Research also focuses on TAS3681's impact on aberrant AR signaling driving tumor resistance to AR-targeted therapies. Its ability to down-regulate full-length and splice variant ARs is significant, considering the acquired resistance seen in patients after treatments like enzalutamide and abiraterone. By targeting ligand-independent AR activation and AR overexpression, TAS3681 presents a novel approach to managing CRPC progression (Kajiwara et al., 2017).

Propiedades

Nombre del producto

TAS3681

Fórmula molecular

C26H24N4O2

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

TAS3681;  TAS-3681;  TAS 3681.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.